3-tert-butyl-9H-carbazole

Catalog No.
S684995
CAS No.
22401-74-7
M.F
C16H17N
M. Wt
223.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-tert-butyl-9H-carbazole

CAS Number

22401-74-7

Product Name

3-tert-butyl-9H-carbazole

IUPAC Name

3-tert-butyl-9H-carbazole

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C16H17N/c1-16(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17-15/h4-10,17H,1-3H3

InChI Key

TYXSZNGDCCGIBO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C32

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C32

Synthesis and Chemical Properties:

3-tert-Butyl-9H-carbazole is an organic compound synthesized from various starting materials, including carbazole and tert-butyl chloride. It is a white solid with a melting point of 153 °C []. Research has explored different methods for its synthesis, aiming to improve efficiency and yield [].

Organic Electronics and Optoelectronics:

3-tert-Butyl-9H-carbazole has attracted interest in organic electronics and optoelectronics due to its hole-transporting properties. These properties make it a potential candidate for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ]. Studies have investigated its use as a host material in OLEDs, where it can improve device efficiency and stability [].

Polymer Chemistry and Functional Materials:

The incorporation of 3-tert-butyl-9H-carbazole units into polymers has been explored for the development of functional materials with diverse properties. These polymers exhibit potential applications in organic photovoltaics, light-emitting polymers (LEPs), and hole-transporting materials (HTMs) [, , ]. Research suggests that the tert-butyl group enhances the processability and thermal stability of these polymers.

Biomedical Applications:

Emerging research suggests potential applications of 3-tert-butyl-9H-carbazole in the biomedical field. Studies have explored its use as a scaffold for drug delivery and as a fluorescent probe for biological imaging [, ]. However, further research is needed to fully understand its potential and limitations in these areas.

3-tert-butyl-9H-carbazole is an organic compound with the molecular formula C₁₆H₁₇N and a molecular weight of 223.32 g/mol. It features a carbazole structure with a tert-butyl group at the third position. This compound exists as a solid at room temperature and exhibits notable fluorescence properties, making it suitable for various electronic applications .

Typical of carbazole derivatives, including:

  • Electrophilic Substitution: The nitrogen atom in the carbazole ring can participate in electrophilic aromatic substitution reactions.
  • Nucleophilic Reactions: The tert-butyl group can be involved in nucleophilic substitution reactions under specific conditions.
  • Photo

Several methods exist for synthesizing 3-tert-butyl-9H-carbazole:

  • Friedel-Crafts Alkylation: This method involves the alkylation of carbazole using tert-butyl chloride in the presence of a Lewis acid catalyst.
  • Nucleophilic Aromatic Substitution: This approach can be employed to introduce the tert-butyl group onto the carbazole ring under suitable conditions .
  • Photochemical Methods: Some recent studies have explored photochemical synthesis routes that leverage light to facilitate the formation of this compound .

3-tert-butyl-9H-carbazole has several applications across different fields:

  • Organic Light Emitting Diodes (OLEDs): Its fluorescent properties make it a candidate for use in OLED technology.
  • Solar Cells: The compound can be utilized in dye-sensitized solar cells due to its light absorption characteristics.
  • Fluorescent Probes: Its photochemical properties allow it to function as a fluorescent probe in various analytical applications .

Interaction studies involving 3-tert-butyl-9H-carbazole have focused on its behavior in different environments:

  • Solvent Effects: The solubility and fluorescence intensity of the compound can vary significantly depending on the solvent used.
  • Complex Formation: Research has shown that 3-tert-butyl-9H-carbazole can form complexes with metal ions, which may alter its electronic properties and enhance its application potential .

Several compounds share structural similarities with 3-tert-butyl-9H-carbazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
9H-CarbazoleBase structure without substitutionsFoundational structure for many derivatives
3,6-Di-tert-butyl-9H-carbazoleTwo tert-butyl groupsEnhanced solubility and fluorescence properties
3-MethylcarbazoleMethyl group instead of tert-butylDifferent electronic properties due to methyl group
1-MethylcarbazoleMethyl group at position oneVariations in reactivity compared to tert-butyl

3-tert-butyl-9H-carbazole stands out due to its specific tert-butyl substitution, which influences its physical and chemical properties, making it particularly useful for optoelectronic applications.

XLogP3

5.4

Hydrogen Bond Donor Count

1

Exact Mass

223.136099547 g/mol

Monoisotopic Mass

223.136099547 g/mol

Heavy Atom Count

17

UNII

AVF2AGH99B

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

CHEMBL1170621

Dates

Modify: 2023-08-15

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